Deoxyisocalyciphylline B
Overview
Description
Deoxyisocalyciphylline B is a natural product isolated from the herbs of Daphniphyllum calycinum . It is a part of a large family of structurally distinct natural products known as Daphniphyllum alkaloids .
Synthesis Analysis
The total synthesis of this compound has been accomplished through a complexity-building Mannich reaction, efficient cyclizations, and a highly diastereoselective hydrogenation . The synthetic studies have also given access to (–)-isodaphlongamine H and led to a revision of the reported structure of this compound .Molecular Structure Analysis
This compound is a complex hexacyclic Daphniphyllum alkaloid . Its molecular formula is C22H31NO2 . The structure of this compound has been confirmed by X-ray crystallographic analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Mannich reaction, efficient cyclizations, and a highly diastereoselective hydrogenation .Physical and Chemical Properties Analysis
This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 341.5 g/mol .Scientific Research Applications
Identification and Structural Analysis : Deoxyisocalyciphylline B was isolated from Daphniphyllum subverticillatum, along with other novel alkaloids. Its structure was established using spectral methods and chemical evidence, particularly 2D NMR techniques. The related research on its isolation and structural elucidation provides a foundational understanding of this unique compound (Yang & Yue, 2003).
Synthetic Studies and Structural Revision : Synthetic studies aimed at producing complex hexacyclic Daphniphyllum alkaloids, including this compound, have been conducted. These studies not only achieved the synthesis of related compounds but also led to a revision of the reported structure of this compound. Such synthetic efforts are crucial for further pharmacological exploration and potential drug development (Hugelshofer, Palani, & Sarpong, 2019).
Computational Studies for Synthesis : There have been computational studies to aid the synthesis of calyciphylline B-type alkaloids, including this compound. Detailed Density Functional Theory (DFT) analysis has been utilized to understand the equilibrium geometries and transition states during the formation of critical intermediates. This approach provides insights into the synthetic process and the conformational features of naturally occurring this compound and its synthetic analogs (Chattopadhyay, Berger, & Hanessian, 2016).
Natural Occurrence in Various Plants : Besides Daphniphyllum subverticillatum, this compound has been found in other species such as Daphniphyllum longistylum and Daphniphyllum oldhami. Its presence in different species suggests a broader natural occurrence and potential for diverse biological activities (Chen, Zhan, & Yue, 2005).
Future Directions
Properties
IUPAC Name |
6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-13-12-23-19-16-5-3-4-14(16)6-7-17(19)21(2)22(11-9-18(24)25-21)10-8-15(13)20(22)23/h5,13-15,17,19-20H,3-4,6-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQSEZXJVMCXSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Deoxyisocalyciphylline B and where has it been found?
A1: this compound possesses a unique fused hexacyclic skeleton. It was first isolated from the stem of Daphniphyllum subverticillatum alongside another novel alkaloid, deoxycalyciphylline B, and the previously reported calyciphylline B. It has also been identified in other species like Daphniphyllum oldhami and Daphniphyllum longistylum.
Q2: The structure of this compound was recently revised. What prompted this revision and what is the significance?
A2: Initial structural assignments of this compound, based on spectroscopic data alone, proved challenging. The total synthesis of a related alkaloid, daphlongamine H, along with its C5-epimer, isodaphlongamine H, provided critical insights leading to the revision of this compound's structure. This highlights the importance of total synthesis in natural product chemistry, not only for producing complex molecules but also for confirming and sometimes correcting previously assigned structures.
Q3: What analytical techniques were crucial for elucidating the structure of this compound?
A3: A combination of spectroscopic methods, particularly 2D NMR techniques like COSY, HMQC, HMBC, and NOESY, played a vital role in establishing the structure of this compound. These techniques provided valuable information about the connectivity and spatial arrangement of atoms within the molecule.
Q4: this compound belongs to the calyciphylline B-type alkaloids. What makes this subclass interesting for synthetic chemists?
A4: The calyciphylline B-type alkaloids, including this compound, present a significant synthetic challenge due to their complex hexacyclic framework. Successfully synthesizing these molecules requires innovative strategies and a deep understanding of organic chemistry principles.
Q5: Have there been any attempts to synthesize this compound?
A5: While the provided literature doesn't directly mention the total synthesis of this compound, the successful synthesis of related calyciphylline B-type alkaloids, such as daphlongamine H, suggests that similar methodologies could be adapted for its synthesis in the future.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.